Cas no 62028-28-8 (1-{bicyclo2.2.2octan-2-yl}ethan-1-ol)

1-{bicyclo2.2.2octan-2-yl}ethan-1-ol structure
62028-28-8 structure
Product Name:1-{bicyclo2.2.2octan-2-yl}ethan-1-ol
CAS No:62028-28-8
MF:C10H18O
MW:154.249323368073
MDL:MFCD00540255
CID:5686216
PubChem ID:13513139
Update Time:2024-03-01

1-{bicyclo2.2.2octan-2-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 62028-28-8
    • EN300-2507426
    • 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
    • 1-(Bicyclo[2.2.2]octan-2-yl)ethanol
    • SCHEMBL8996450
    • 1-(2-bicyclo[2.2.2]octanyl)ethanol
    • Bicyclo[2.2.2]octane-2-methanol, α-methyl-
    • 1-{bicyclo2.2.2octan-2-yl}ethan-1-ol
    • MDL: MFCD00540255
    • Inchi: 1S/C10H18O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3
    • InChI Key: XYLPDVMSRHJRAY-UHFFFAOYSA-N
    • SMILES: C12CCC(CC1)CC2C(C)O

Computed Properties

  • Exact Mass: 154.135765193g/mol
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.988±0.06 g/cm3(Predicted)
  • Boiling Point: 242.7±8.0 °C(Predicted)
  • pka: 15.06±0.20(Predicted)

1-{bicyclo2.2.2octan-2-yl}ethan-1-ol Pricemore >>

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